

trans-Ned-19-d8 for quantifying endogenous NAADP levels

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Compound of Interest

Compound Name: *trans-Ned-19-d8*

Cat. No.: *B1158624*

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Application Note: High-Precision Quantification of the NAADP Antagonist trans-Ned-19 using Deuterated Internal Standards (**trans-Ned-19-d8**)

Subtitle: Protocols for Validating Target Engagement and Correlating Pharmacokinetics with Endogenous NAADP Signaling Modulation.

Part 1: Executive Summary & Strategic Clarification

The Challenge: Nicotinic acid adenine dinucleotide phosphate (NAADP) is the most potent Ca mobilizing second messenger known, operating in the femtomolar range to gate Two-Pore Channels (TPCs) on acidic organelles. However, its quantification is fraught with difficulty due to its instability and low abundance.

The Solution: trans-Ned-19 is the specific, high-affinity chemical probe used to antagonize NAADP action. To validate NAADP-mediated signaling, one must prove sufficient pharmacological blockade. This requires quantifying the concentration of trans-Ned-19 in biological matrices.

Critical Distinction: **trans-Ned-19-d8** is the Stable Isotope Internal Standard (IS) for quantifying trans-Ned-19 (the drug), not for quantifying NAADP (the metabolite) directly.

- To measure the Drug (trans-Ned-19): Use LC-MS/MS with **trans-Ned-19-d8**.
- To measure the Metabolite (NAADP): Use LC-MS/MS with O-NAADP or cycling assays.

This guide details the protocol for quantifying trans-Ned-19 using the d8-IS, which is the prerequisite control experiment to attribute any physiological change to NAADP blockade.

Part 2: Scientific Background & Mechanism[1][2][3][4][5][6]

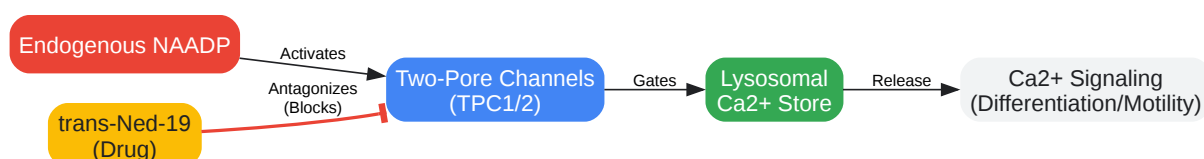
The NAADP-TPC Axis

NAADP binds to TPC1 and TPC2 on endolysosomes, triggering local Ca

release that is amplified by the ER (CICR).[1] trans-Ned-19 is a synthetic bis-carboline analog that acts as a non-competitive antagonist, locking the TPC receptor in a non-conducting state.

Why trans-Ned-19-d8 is Essential

In complex matrices (plasma, tissue homogenates), "matrix effects" (ion suppression/enhancement) compromise Mass Spectrometry accuracy. **trans-Ned-19-d8**, being chemically identical but mass-shifted (+8 Da), co-elutes with the analyte and experiences the exact same ionization environment, allowing for perfect normalization of recovery and sensitivity.



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Figure 1: Mechanism of Action. trans-Ned-19 prevents NAADP from gating TPCs.[2]
Quantifying Ned-19 ensures the 'Antagonizes' step is pharmacologically active.

Part 3: Experimental Protocol

Workflow: Isotope Dilution LC-MS/MS

This protocol quantifies trans-Ned-19 in plasma or cell lysate using **trans-Ned-19-d8**.

Materials:

- Analyte:trans-Ned-19 (High purity >98%).
- Internal Standard:**trans-Ned-19-d8** (Deuterated at the fluorophenyl rings).
- Matrix: Plasma, Cell Lysate (HEK293, T-cells), or Tissue Homogenate.
- Solvents: LC-MS grade Methanol (MeOH), Acetonitrile (ACN), Formic Acid (FA), Ammonium Formate.

Step 1: Standard Preparation

- Stock Solutions: Prepare 1 mM stocks of trans-Ned-19 and **trans-Ned-19-d8** in DMSO. Store at -80°C (light sensitive).
- Working Standard (IS): Dilute **trans-Ned-19-d8** to 100 nM in 50% MeOH/Water. This is the Spiking Solution.
- Calibration Curve: Prepare serial dilutions of trans-Ned-19 (0.1 nM to 1000 nM) in the matched biological matrix (e.g., blank plasma) to account for protein binding.

Step 2: Sample Extraction (Protein Precipitation)

Rationale: Ned-19 is lipophilic. Organic precipitation maximizes recovery.

- Aliquot 50 µL of sample (Plasma/Lysate) into a 1.5 mL tube.
- Add 10 µL of IS Spiking Solution (**trans-Ned-19-d8**) to every tube (samples, blanks, and standards).

- Add 200 μ L of ice-cold Acetonitrile + 0.1% Formic Acid.
- Vortex vigorously for 30 seconds.
- Incubate at -20°C for 20 minutes (precipitates proteins).
- Centrifuge at 15,000 x g for 10 minutes at 4°C.
- Transfer the supernatant to an LC-MS vial.

Step 3: LC-MS/MS Conditions

Liquid Chromatography (HPLC/UPLC):

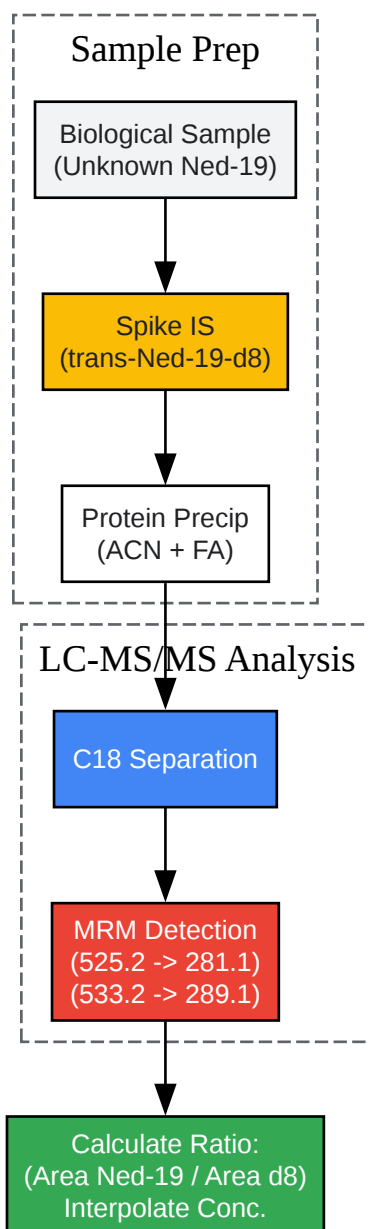
- Column: C18 Reverse Phase (e.g., Waters BEH C18, 2.1 x 50 mm, 1.7 μ m).
- Mobile Phase A: Water + 0.1% Formic Acid + 2 mM Ammonium Formate.
- Mobile Phase B: Acetonitrile + 0.1% Formic Acid.
- Gradient:
 - 0-1 min: 5% B (Load)
 - 1-5 min: 5% -> 95% B (Linear Ramp)
 - 5-6 min: 95% B (Wash)
 - 6.1 min: 5% B (Re-equilibrate)

Mass Spectrometry (Triple Quadrupole):

- Mode: Positive Electrospray Ionization (ESI+).
- Method: Multiple Reaction Monitoring (MRM).

Compound	Precursor Ion (m/z)	Product Ion (m/z)	Collision Energy (eV)	Role
trans-Ned-19	525.2 [M+H] ⁺	281.1	35	Analyte
trans-Ned-19	525.2 [M+H] ⁺	263.1	45	Qualifier
trans-Ned-19-d8	533.2 [M+H] ⁺	289.1	35	Internal Standard

Note: Precursor masses are approximate based on the bis-carboline structure. Optimize transitions by infusing pure standards.



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Figure 2: Analytical Workflow. Isotope Dilution Mass Spectrometry ensures that variations in extraction efficiency are corrected by the d8-standard.

Part 4: Data Analysis & Interpretation

- Integration: Integrate the peak area for trans-Ned-19 (Analyte) and **trans-Ned-19-d8** (IS).
- Ratio Calculation: Calculate the Response Ratio (

):

- Quantification: Plot

vs. Concentration of the Standards. Fit with a linear regression (weighting).

- Validation:
 - Target Engagement: If trans-Ned-19 concentration in tissue > IC₅₀ (approx. 6 nM for NAADP binding inhibition), you have achieved effective blockade.
 - Correlation: Correlate this concentration with the physiological readout (e.g., reduced T-cell motility or differentiation).

Part 5: Application Note - Measuring Endogenous NAADP

Since the user requested "Quantifying NAADP", this section provides the complementary protocol required to measure the metabolite itself, distinguishing it from the drug measurement above.

To measure Endogenous NAADP levels (the target), you cannot use Ned-19-d8. You must use a Cycling Assay or Heavy-Labeled NAADP.

The "Cycling Assay" (Standard Method):

- Principle: NAADP is converted to NADP, which then drives a cycling reaction reducing a dye (Resazurin) or cytochrome c.
- Specificity: Use Aplysia ADP-ribosyl cyclase, which is specific for NAADP.
- Validation: Treat a parallel sample with trans-Ned-19 (the drug).^[3] If the signal is NAADP-mediated, trans-Ned-19 should block the physiological response in a bioassay, but it will not degrade the NAADP molecule itself in a chemical assay.

Summary of Reagents:

Reagent	Purpose	Method
trans-Ned-19	Drug / Antagonist	Blocks TPC channels
trans-Ned-19-d8	Internal Standard	Quantifies the Drug (Ned-19) via LC-MS

|
O-NAADP | Internal Standard | Quantifies the Metabolite (NAADP) via LC-MS [[4][5][6][7]

References

- Naylor, E., et al. (2009). "Identification of a chemical probe for NAADP by virtual screening." *Nature Chemical Biology*, 5(4), 220–226. [[Link](#)]
 - Establishes trans-Ned-19 as the specific antagonist.
- Rosen, D., et al. (2009).[4] "Analogues of the Nicotinic Acid Adenine Dinucleotide Phosphate (NAADP) Antagonist Ned-19 Indicate Two Binding Sites on the NAADP Receptor." *Journal of Biological Chemistry*, 284(50), 34930–34934. [[Link](#)]
 - Details the binding affinity and chemical structure.
- Ali, S., et al. (2021). "Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice."[2] *International Journal of Molecular Sciences*, 22(21), 11985. [[Link](#)][2][1][4][8][5][9]
 - Demonstrates the applic
- FDA Bioanalytical Method Validation Guidance. (2018). [[Link](#)]
 - Standard for LC-MS/MS valid

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Sources

- [1. Frontiers | Nicotinic Acid Adenine Dinucleotide Phosphate Induces Intracellular Ca²⁺ Signalling and Stimulates Proliferation in Human Cardiac Mesenchymal Stromal Cells \[frontiersin.org\]](#)
- [2. researchgate.net \[researchgate.net\]](#)
- [3. molbiolcell.org \[molbiolcell.org\]](#)
- [4. NAADP Receptors - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [5. researchgate.net \[researchgate.net\]](#)
- [6. pharmaffiliates.com \[pharmaffiliates.com\]](#)
- [7. 精细化学 | 孟成科技\(上海\)有限公司 \[mitachieve.com\]](#)
- [8. Trans-Ned 19-Mediated Antagonism of Nicotinic Acid Adenine Nucleotide—Mediated Calcium Signaling Regulates Th17 Cell Plasticity in Mice - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
- [9. Nicotinic Acid Adenine Dinucleotide Phosphate \(NAADP\) Activates Global and Heterogeneous Local Ca²⁺ Signals from NAADP- and Ryanodine Receptor-gated Ca²⁺ Stores in Pulmonary Arterial Myocytes - PMC \[pmc.ncbi.nlm.nih.gov\]](#)
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